

YK-11: A Comparative Analysis of Its Impact on Muscle vs. Prostate Tissue

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Compound of Interest

Compound Name: Ym-543

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YK-11 is a synthetic steroidal compound identified as a Selective Androgen Receptor Modulator (SARM).[1][2][3] It has garnered significant interest for its potent anabolic effects on muscle tissue. Structurally derived from dihydrotestosterone (DHT), YK-11 is unique among SARMS due to its dual mechanism of action: it acts as a partial agonist of the androgen receptor (AR) and, notably, as a powerful myostatin inhibitor by increasing the expression of its antagonist, follistatin.[4][5] This guide provides a comparative analysis of YK-11's effects on its primary target, skeletal muscle, versus its potential impact on androgen-sensitive prostate tissue, based on available preclinical data.

Impact on Muscle Tissue: Potent Anabolic Activity

In vitro studies, primarily using C2C12 myoblast cells, have demonstrated that YK-11 is a potent stimulator of myogenesis (muscle cell growth and differentiation). Its anabolic activity in these studies has been shown to be more significant than that of DHT.[6][7] The compound's effectiveness stems from its ability to not only partially activate the androgen receptor but also to dramatically increase levels of follistatin, which neutralizes myostatin, a protein that naturally limits muscle growth.[5][6]

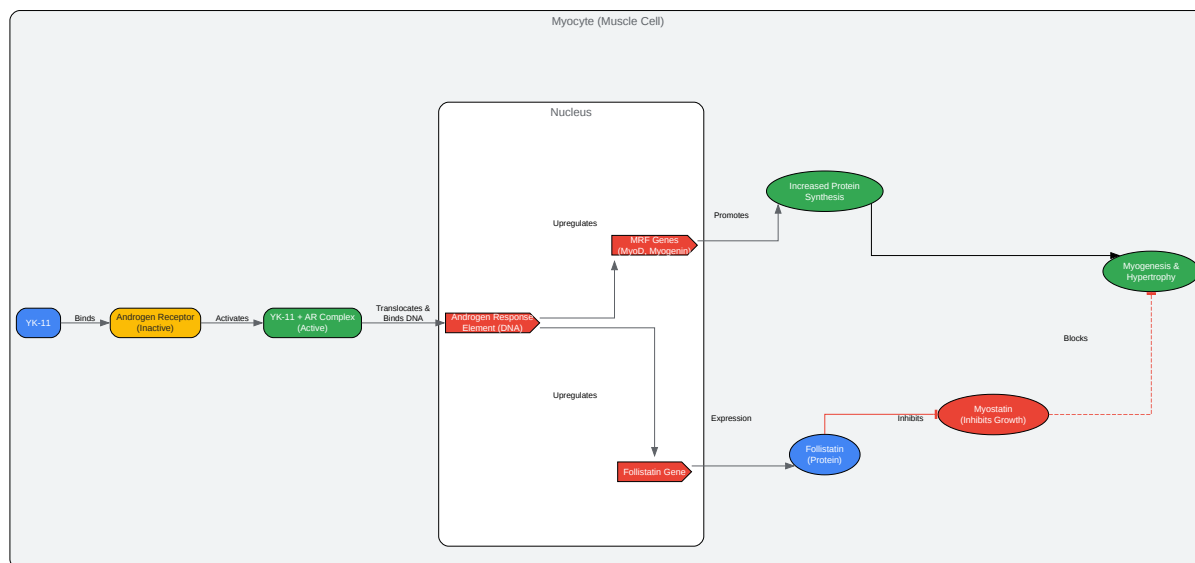
This dual action leads to a more pronounced myogenic effect than traditional androgens. YK-11 significantly upregulates key myogenic regulatory factors (MRFs) such as MyoD, Myf5, and myogenin, which are crucial for muscle differentiation.[6][8]

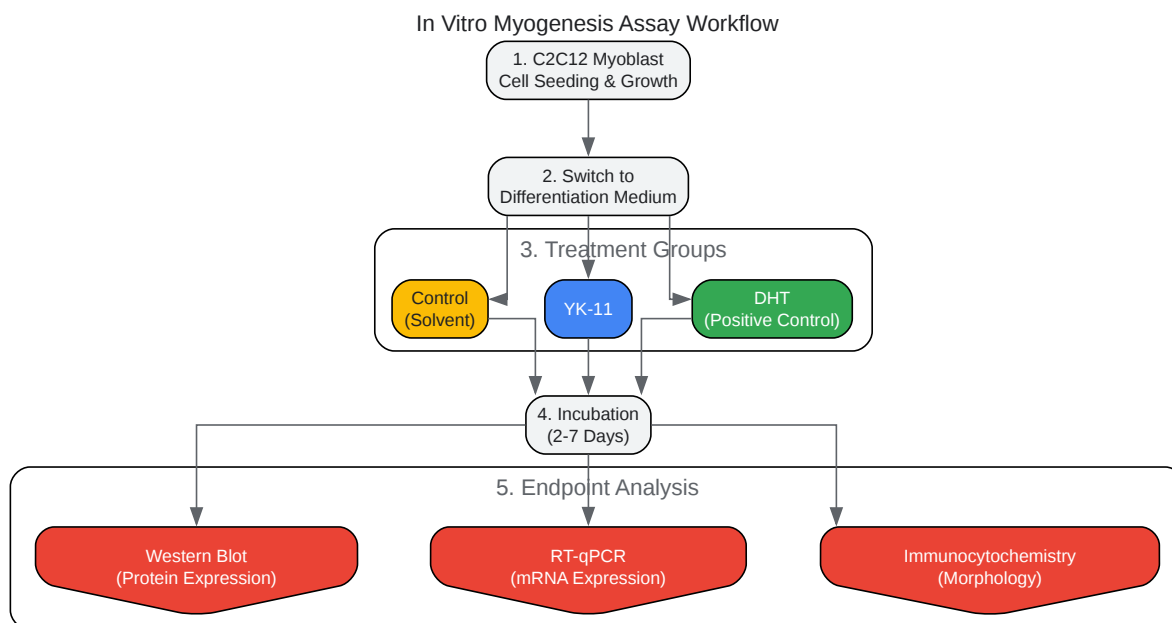
Signaling Pathway in Muscle Tissue

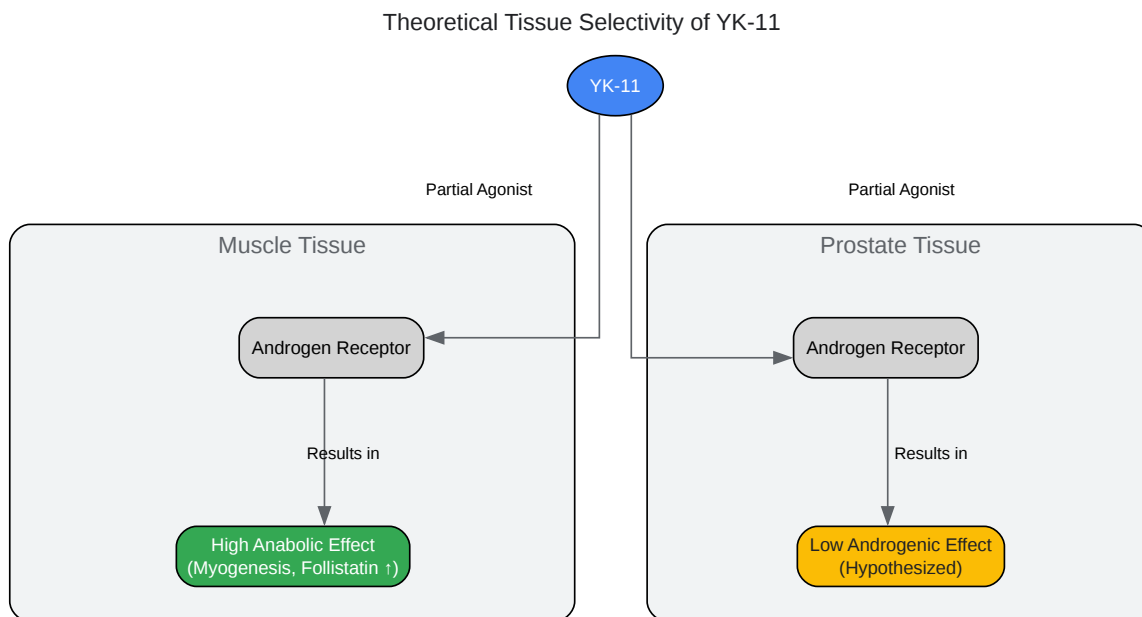
YK-11 exerts its anabolic effects through two primary pathways in muscle cells:

- **Partial Androgen Receptor (AR) Agonism:** YK-11 binds to the AR and translocates to the nucleus, where it modulates the expression of androgen-responsive genes, promoting protein synthesis. However, it acts as a partial agonist, meaning it doesn't induce the full transcriptional activation typical of potent androgens like DHT.[\[1\]](#)[\[3\]](#)
- **Myostatin Inhibition via Follistatin:** Upon binding to the AR, YK-11 uniquely stimulates the production of follistatin.[\[6\]](#) Follistatin then binds to and inhibits myostatin, removing a key brake on muscle growth and allowing for enhanced hypertrophy.[\[4\]](#)[\[5\]](#) This mechanism is not observed with DHT.[\[6\]](#)

YK-11 Signaling Pathway in Muscle Tissue







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